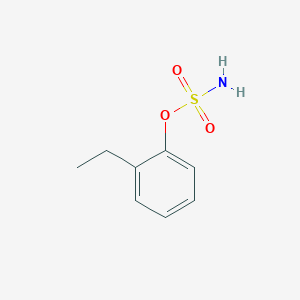

2-Ethylphenyl sulfamate

Description

Contextualization of Sulfamate (B1201201) Chemistry within Organic Synthesis

The sulfamate group (-OSO₂NH₂), an ester of sulfamic acid, is an increasingly important functional group in the field of organic synthesis. Historically, the synthesis of sulfamates posed challenges, but newer, milder, and more efficient methods have made them more accessible. organic-chemistry.org For instance, the use of reagents like hexafluoroisopropyl sulfamate allows for the ready reaction with a wide range of alcohols and phenols under mild conditions. organic-chemistry.org Another strategy involves using fluorosulfates as electrophiles to construct the sulfamate core, avoiding the need for less stable reagents like sulfamoyl chloride. organic-chemistry.org

Beyond their synthesis, sulfamates serve diverse roles in synthetic methodologies. Metal sulfamates, such as those involving chromic(III), zinc, and copper, have been developed as effective and environmentally conscious catalysts for various organic transformations, including the Biginelli reaction. Furthermore, the sulfamate functional group has been implemented as a novel anchor in solid-phase organic synthesis, a technique crucial for creating large libraries of compounds for biological screening. In this application, the sulfamate can be cleaved under acidic conditions to regenerate the free sulfamate or treated with a nucleophile to yield the corresponding phenol (B47542).

Significance of Aryl Sulfamates as Key Molecular Scaffolds

Aryl sulfamates, compounds where the sulfamate group is attached to a phenyl ring, represent a particularly significant molecular scaffold in medicinal chemistry and catalysis. Their stability and electronic properties make them valuable components in the design of bioactive molecules and as substrates in cross-coupling reactions. acs.orgacs.org

The aryl sulfamate pharmacophore is a cornerstone in the development of therapies for hormone-dependent diseases, particularly in oncology and women's health. acs.orgnih.gov This is primarily due to their potent, often irreversible, inhibition of the enzyme steroid sulfatase (STS). bioscientifica.comnih.gov STS plays a critical role in the biosynthesis of active estrogens and androgens by removing sulfate (B86663) groups from steroid precursors. nih.govmdpi.com By inhibiting this enzyme, aryl sulfamates like the pioneering compound estrone-3-O-sulfamate (EMATE) and the non-steroidal inhibitor Irosustat can reduce the levels of growth-promoting hormones in cancers of the breast, endometrium, and prostate. acs.orgbioscientifica.com

In addition to their role as enzyme inhibitors, aryl sulfamates are valuable directing groups in C-H functionalization reactions and serve as stable electrophiles in transition metal-catalyzed cross-coupling reactions, such as those mediated by nickel and palladium, for forming C-C and C-N bonds. acs.org This dual utility—as a bioactive pharmacophore and a versatile synthetic handle—underscores their importance as a key molecular scaffold.

Current Research Trajectories Involving 2-Ethylphenyl Sulfamate and its Structural Analogues

While research focusing exclusively on this compound is not extensively documented, the research trajectories for its structural analogues are well-established and provide a clear indication of its potential areas of investigation. Current research largely revolves around the synthesis of novel aryl sulfamate analogues and the evaluation of their biological activities through detailed structure-activity relationship (SAR) studies.

One major research avenue is the continued development of steroid sulfatase (STS) inhibitors . researchgate.net Scientists synthesize libraries of aryl sulfamates with different substitution patterns on the aromatic ring to optimize potency and selectivity. For example, studies on analogues of EMATE have explored substitutions at various positions of the steroid's A-ring with groups like halogens and nitro groups to enhance inhibitory activity. nih.gov Similarly, non-steroidal scaffolds, such as those based on coumarin (B35378) or linked to bulky groups like adamantyl moieties, are actively investigated. mdpi.comnih.gov A compound like 4-[2-(tetradecanoylamino)ethyl]phenyl sulfamate, an analogue of this compound, has been studied in this context. ontosight.airesearchgate.net The introduction of an ethyl group at the ortho-position, as in this compound, would be a logical step in such SAR studies to probe the steric and electronic requirements of the STS active site.

Another significant research direction is the exploration of aryl sulfamates as carbonic anhydrase (CA) inhibitors . nih.govmdpi.com CAs are a family of zinc-containing enzymes involved in numerous physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma and certain cancers. researchgate.netnih.govmdpi.com Research has shown that the sulfamate moiety is an excellent zinc-binding group. mdpi.com Studies involve synthesizing series of aryl sulfamates and related compounds, such as N-aryl-N'-ureido-O-sulfamates and pyrazoline-based aromatic sulfamates, to identify potent and isoform-selective CA inhibitors. mdpi.comuniroma1.it The substitution on the aryl ring is critical for determining the inhibitory power and selectivity against different CA isoforms (e.g., hCA II, VII, IX, XII). nih.govmdpi.com

A third area involves creating aryl sulfamate derivatives as potential antibacterial agents or for other therapeutic targets. For instance, acyl-sulfamates have been investigated as inhibitors of the bacterial enzyme PlsY, which is essential for phospholipid biosynthesis in Gram-positive bacteria. chemrxiv.org Furthermore, derivatives like 4-Morpholineacetamide, N-(2-ethylphenyl)-, sulfate have been investigated for their potential effects on the central nervous system. ontosight.ai The synthesis of compounds like Ethyl 6-[N-(2-Ethylphenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate for evaluation as suppressors of nitric oxide (NO) production highlights another therapeutic avenue being explored with close structural analogues. acs.org

Interactive Data Table: Biological Activity of Selected Aryl Sulfamate Analogues

This table summarizes the inhibitory activities of various aryl sulfamate analogues against different enzyme targets, illustrating the structure-activity relationships discussed.

Structure

3D Structure

Properties

CAS No. |

691397-24-7 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

(2-ethylphenyl) sulfamate |

InChI |

InChI=1S/C8H11NO3S/c1-2-7-5-3-4-6-8(7)12-13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |

InChI Key |

SXEQGFZRULNSKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethylphenyl Sulfamate

Direct Synthetic Routes to 2-Ethylphenyl Sulfamate (B1201201)

The primary method for the synthesis of 2-ethylphenyl sulfamate is the O-sulfamoylation of 2-ethylphenol (B104991). This transformation involves the reaction of the phenolic hydroxyl group with a suitable sulfamoylating agent.

Several reagents and strategies have been developed for the O-sulfamoylation of phenols, which are applicable to the synthesis of this compound.

Sulfamoyl Chloride : The traditional and most common method for the synthesis of sulfamates is the reaction of an alcohol or phenol (B47542) with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. The base is required to neutralize the HCl byproduct. Common bases include triethylamine (B128534) and sodium hydride. While effective, sulfamoyl chloride is an unstable reagent. A safer method for its production involves the reaction of chlorosulfonyl isocyanate with formic acid. nih.gov

Activated Aryl Sulfamates : A more recent and milder approach involves the use of electron-deficient aryl sulfamates as sulfamoyl group transfer reagents. nih.govpherobase.com These reagents, such as pentachlorophenyl sulfamate and pentafluorophenyl sulfamate, are stable, crystalline solids that can be prepared on a large scale. pherobase.com This method often proceeds under catalytic conditions with a simple organic base like N-methylimidazole. nih.govpherobase.com

Hexafluoroisopropyl Sulfamate (HFIPS) : This is a bench-stable, solid reagent that reacts with a variety of alcohols and phenols under mild conditions to afford the corresponding sulfamates. organic-chemistry.orgmcmaster.ca A significant advantage of this method is that the only byproduct is hexafluoroisopropanol, which simplifies product purification. organic-chemistry.org

The efficiency and selectivity of the O-sulfamoylation of phenols can be significantly influenced by the reaction conditions and the choice of catalyst.

Solvent Effects : The choice of solvent can play a crucial role in the outcome of the sulfamoylation reaction. For instance, the use of N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as a solvent can accelerate the reaction and allow for a reduction in the amount of sulfamoyl chloride required, often eliminating the need for an additional base. nih.gov DMA can act as a nucleophilic catalyst in these reactions. nih.gov

Catalyst Systems : Various catalysts have been employed to improve the sulfamoylation of hydroxyl groups.

N-Methylimidazole (NMI) : This simple organic base has been shown to be an effective catalyst for the sulfamoylation of alcohols using activated aryl sulfamates as the sulfamoyl source. The reaction proceeds under mild conditions and demonstrates good selectivity. nih.govpherobase.com

Organoboron and Organotin Catalysts : For substrates with multiple hydroxyl groups, organoboron and organotin catalysts have been utilized to achieve site-selective sulfamoylation. organic-chemistry.orgacs.org While primarily demonstrated for carbohydrates, these catalytic systems may offer potential for regioselective sulfamoylation of polyhydroxylated aromatic compounds.

N,N-Dialkyl Carboxamides : In the synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid, N,N-dialkyl carboxamides such as N,N-dimethylformamide or N,N-dimethylacetamide can serve as catalysts. nih.gov

Below is a table summarizing various conditions for O-sulfamoylation of phenols.

| Sulfamoylating Agent | Catalyst/Base | Solvent | Temperature | Key Features |

| Sulfamoyl Chloride | Triethylamine or Sodium Hydride | Dichloromethane (B109758), Acetonitrile | Varies | Traditional method, unstable reagent. nih.gov |

| Sulfamoyl Chloride | None | N,N-Dimethylacetamide (DMA) | Ambient | DMA acts as both solvent and catalyst, reducing reagent excess. nih.gov |

| Activated Aryl Sulfamates | N-Methylimidazole (NMI) | Tetrahydrofuran (THF) | 0 °C to Room Temp | Mild conditions, stable reagents, high selectivity for primary alcohols. nih.govpherobase.com |

| Hexafluoroisopropyl Sulfamate (HFIPS) | Varies | Varies | Mild | Bench-stable solid reagent, simple workup. organic-chemistry.orgmcmaster.ca |

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound can be achieved by functionalization of the phenyl ring either before or after the sulfamoylation step.

Recent advances in C-H functionalization have provided powerful tools for the regioselective introduction of substituents onto aromatic rings, including phenols.

Directing Group Ability of the Sulfamate Moiety : The sulfamate group can act as a directing group in C-H activation reactions. This allows for the introduction of functional groups at specific positions on the phenyl ring after the sulfamate has been installed. This approach is particularly useful in palladium- and nickel-catalyzed cross-coupling reactions. acs.org Iron-catalyzed alkylations of aryl sulfamates have also been reported, providing a method for constructing sp²-sp³ carbon-carbon bonds. nih.govnih.gov

Functionalization of Free Phenols : Alternatively, the 2-ethylphenol starting material can be functionalized prior to sulfamoylation. Modern synthetic methods allow for the ortho-, meta-, and para-selective C-H functionalization of free phenols, enabling the synthesis of a wide range of substituted 2-ethylphenols that can then be converted to their corresponding sulfamates. nih.gov For example, cobalt-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been demonstrated. nih.gov

The introduction of chirality into sulfamate-containing molecules is an important area of research, particularly for the development of new therapeutic agents. While the direct stereoselective functionalization of the ethyl group or the phenyl ring of this compound is not widely reported, methods for the synthesis of related chiral sulfur-containing compounds have been developed.

Asymmetric Synthesis of Chiral Sulfinate Esters : A strategy for the stereoselective preparation of sulfinate esters involves the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.gov The resulting enantioenriched sulfinate esters are versatile intermediates that can be converted to other chiral sulfur-containing functional groups. nih.gov

Asymmetric Synthesis of Chiral Sulfoximines : Chiral sulfoximines, which are structurally related to sulfamates, can be synthesized via the S-arylation of chiral sulfinamides. nih.govorganic-chemistry.org This method allows for the preparation of optically active sulfoximines in a stereoselective manner. nih.gov

Novel Synthetic Approaches for Sulfamate Ester Formation

Research into the synthesis of sulfamate esters continues to yield new and improved methodologies that offer advantages in terms of mildness, selectivity, and substrate scope.

Catalytic Sulfamoylation with Activated Aryl Sulfamates : As mentioned earlier, the use of electron-deficient aryl sulfamates as sulfamoyl group transfer reagents under the catalysis of a simple organic base like N-methylimidazole represents a significant advancement. organic-chemistry.org This method avoids the use of the unstable sulfamoyl chloride and proceeds under very mild conditions. pherobase.comorganic-chemistry.org

Hexafluoroisopropyl Sulfamate (HFIPS) as a Practical Reagent : The development of HFIPS as a bench-stable, solid sulfamoylating reagent has provided a practical and user-friendly method for the synthesis of sulfamates and sulfamides. organic-chemistry.orgmcmaster.ca The reactions are often clean, and the products can be isolated in high purity after a simple workup. organic-chemistry.org

Photochemically-Mediated, Nickel-Catalyzed Synthesis : A photochemically-mediated, nickel-catalyzed method for the synthesis of N-(hetero)aryl sulfamate esters has been developed, further expanding the toolkit for sulfamate synthesis. dntb.gov.ua

Transition-Metal-Free Reaction Pathways

The synthesis of this compound can be achieved through several transition-metal-free methodologies, primarily involving the reaction of 2-ethylphenol with a suitable sulfamoylating agent. These methods are advantageous due to their operational simplicity and avoidance of potentially toxic and expensive metal catalysts.

One of the most direct routes is the reaction of 2-ethylphenol with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid byproduct. The reaction is generally carried out in an aprotic solvent such as dichloromethane or diethyl ether at reduced temperatures to control its exothermicity.

Alternatively, sulfur trioxide-amine complexes, such as the sulfur trioxide-pyridine or sulfur trioxide-trimethylamine complex, serve as effective sulfamoylating reagents. These complexes are stable, easy-to-handle solids that react with 2-ethylphenol to afford the corresponding sulfamate ester. The choice of the amine complex can influence the reaction rate and yield.

A third approach involves the use of N-unsubstituted sulfamoylating reagents like hexafluoroisopropyl sulfamate (HFIPS). This bench-stable solid reacts with phenols under mild conditions, with the only byproduct being the volatile hexafluoroisopropanol, simplifying purification. organic-chemistry.org

Table 1: Representative Transition-Metal-Free Syntheses of Aryl Sulfamates

| Sulfamoylating Agent | Base | Solvent | Typical Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfamoyl chloride | Triethylamine | Dichloromethane | 0 to rt | 70-90 | General Methodology |

| SO₃·Pyridine complex | Pyridine | Pyridine | rt to 50 | 65-85 | General Methodology |

| SO₃·NMe₃ complex | None | Acetonitrile | rt | 70-95 | General Methodology |

| Hexafluoroisopropyl sulfamate | DBU | Acetonitrile | rt | 80-95 | organic-chemistry.org |

Note: Yields are generalized for aryl sulfamates and are expected to be applicable to 2-ethylphenol.

Emerging Flow Chemistry Methodologies for Sulfamate Synthesis

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While direct reports on the flow synthesis of this compound are not prevalent, the synthesis of related sulfonyl chlorides in flow reactors provides a strong precedent for the development of such methodologies. rsc.orgmdpi.comrsc.orgresearchgate.netnih.gov

The principles applied to the continuous flow synthesis of sulfonyl chlorides, such as the reaction of thiols or disulfides with an oxidizing and chlorinating agent, can be adapted for sulfamate synthesis. rsc.orgrsc.orgresearchgate.net For instance, a flow system could be designed where a stream of 2-ethylphenol is mixed with a stream of a sulfamoylating agent, such as sulfamoyl chloride, in a microreactor. The precise control over reaction parameters like temperature, pressure, and residence time afforded by flow chemistry would allow for optimization of the reaction to maximize yield and minimize byproduct formation. The inherent safety of handling smaller volumes of reactive intermediates at any given time makes flow chemistry particularly attractive for potentially hazardous reactions. mdpi.com

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Safety | Handling of large volumes of reagents and intermediates. | Small reaction volumes at any given time, better heat dissipation. |

| Scalability | Often requires re-optimization at different scales. | Linear scalability by extending reaction time. |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Productivity | Can be limited by reaction and workup times. | Higher space-time yields possible through continuous operation. |

This table illustrates the conceptual advantages based on the application of flow chemistry to related chemical transformations.

Chemical Reactivity and Derivatization of the Sulfamate Functional Group

The sulfamate moiety in this compound exhibits a rich chemical reactivity, allowing for a variety of transformations at both the nitrogen and oxygen centers, as well as rearrangement reactions of the entire functional group.

Investigating Hydrolytic Stability Mechanisms

The hydrolytic stability of this compound is a critical parameter, particularly in biological and environmental contexts. The hydrolysis of aryl sulfamates is pH-dependent. Under acidic conditions, the nitrogen atom of the sulfamate can be protonated, leading to an enhancement of the leaving group ability of the 2-ethylphenoxide and facilitating nucleophilic attack by water on the sulfur atom. In neutral to basic conditions, hydrolysis can proceed through a direct nucleophilic attack of water or hydroxide (B78521) ions on the sulfur atom.

The rate of hydrolysis is influenced by the electronic nature of the aryl group. Electron-withdrawing groups on the phenyl ring generally increase the rate of hydrolysis by stabilizing the resulting phenoxide leaving group. Conversely, electron-donating groups, such as the ethyl group in this compound, are expected to decrease the rate of hydrolysis compared to unsubstituted phenyl sulfamate.

Table 3: Conceptual pH-Dependence of this compound Hydrolysis

| pH Range | Predominant Mechanism | Relative Rate |

|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed S-O bond cleavage | Moderate to High |

| Neutral (pH 4-8) | Uncatalyzed nucleophilic attack by water | Low |

| Basic (pH > 8) | Hydroxide-mediated nucleophilic attack | Moderate to High |

This table is a conceptual representation based on general principles of aryl sulfamate hydrolysis.

Functional Group Interconversions and Modifications at Nitrogen and Oxygen Centers

The sulfamate group of this compound is a versatile handle for further synthetic modifications.

Reactions at the Nitrogen Center: The nitrogen atom of the sulfamate can undergo alkylation under basic conditions. universityofgalway.ieorganic-chemistry.org For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate can introduce an alkyl group onto the nitrogen. This transformation is useful for modifying the steric and electronic properties of the sulfamate.

Reactions Involving the C-O Bond: The aryl C-O bond of this compound can be cleaved and functionalized using transition-metal catalysis. Palladium- and nickel-catalyzed cross-coupling reactions are particularly effective. For example, in a Suzuki-Miyaura coupling, the sulfamate group can act as a leaving group, allowing for the formation of a new carbon-carbon bond with a boronic acid derivative. nih.gov Similarly, Buchwald-Hartwig amination can be employed to replace the sulfamate group with an amine, forming a new carbon-nitrogen bond. acs.orgacs.org Iron-catalyzed alkylations with Grignard reagents have also been reported. nih.govorganic-chemistry.orgacs.org

Table 4: Functional Group Interconversions of this compound

| Reaction Type | Reagents | Product Type | Metal Catalyst | Reference |

|---|---|---|---|---|

| N-Alkylation | R-X, Base | N-Alkyl-2-ethylphenyl sulfamate | None | universityofgalway.ieorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Base | 2-Ethyl-biphenyl derivative | Ni or Pd | nih.gov |

| Buchwald-Hartwig Amination | R₂NH, Base | N-Aryl-2-ethylaniline derivative | Ni or Pd | acs.orgacs.org |

| Iron-Catalyzed Alkylation | R-MgX | Alkyl-substituted 2-ethylbenzene | Fe | nih.govorganic-chemistry.orgacs.org |

This table summarizes key transformations applicable to this compound based on general aryl sulfamate reactivity.

Rearrangement Reactions Involving Aryl Sulfamates

Aryl sulfamates can undergo characteristic rearrangement reactions under thermal or acidic conditions.

The Bamberger rearrangement is a notable reaction of N-phenylsulfamates, which can be conceptually related to potential side reactions of this compound under certain acidic conditions, although it primarily applies to N-arylhydroxylamines. A more directly relevant transformation is the thermal or acid-catalyzed rearrangement of aryl N-substituted sulfamates to ortho- and para-aminophenyl sulfonic acids or their derivatives.

A significant rearrangement is the thermal conversion of N-arylsulfamates to the corresponding para-sulfonyl anilines. nih.govmdpi.comcore.ac.ukbirmingham.ac.uk This reaction is believed to proceed via an intermolecular mechanism involving the release of sulfur trioxide, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aniline. nih.govmdpi.com The regioselectivity (ortho vs. para) can be influenced by the reaction temperature and the steric environment of the aryl ring. nih.govmdpi.com For this compound, rearrangement would likely lead to a mixture of sulfonated products, with the substitution pattern influenced by the directing effects of the ethyl and sulfamate groups.

Table 5: Key Rearrangement Reactions of Aryl Sulfamates

| Rearrangement Name | Conditions | Typical Product | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Thermal Sulfonate Rearrangement | Heat (e.g., >150 °C) | para-Sulfonyl aniline/phenol | Intermolecular SO₃ transfer | nih.govmdpi.comcore.ac.ukbirmingham.ac.uk |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., H₂SO₄) | Mixture of ortho- and para-sulfonic acids | Electrophilic aromatic substitution | General Principle |

This table outlines the primary rearrangement pathways applicable to aryl sulfamates.

Advanced Structural Characterization and Elucidation of 2 Ethylphenyl Sulfamate and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Dynamics

High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural assignment of 2-Ethylphenyl sulfamate (B1201201). A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the molecule's covalent framework and through-bond connectivities.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the sulfamate NH₂ protons. The four protons on the phenyl ring would appear as a complex multiplet system in the aromatic region (approximately 6.5–8.0 ppm), with their exact chemical shifts and coupling patterns dictated by the ortho-ethyl and ortho-sulfamate substituents. libretexts.orgwisc.edu The ethyl group would present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), likely in the upfield region of the spectrum. libretexts.org The sulfamate protons (NH₂) would likely appear as a broad singlet, the chemical shift of which could be influenced by solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement the proton data, showing eight distinct carbon signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts would confirm the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for 2-Ethylphenyl Sulfamate

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |

| Ar-H | 7.0 - 7.5 | m | - |

| -CH₂-CH₃ | 2.6 - 2.8 | q | ~7.5 |

| -NH₂ | 5.0 - 6.0 | br s | - |

| -CH₂-CH₃ | 1.2 - 1.4 | t | ~7.5 |

Conformational dynamics, particularly the rotation around the C(aryl)-O and O-S bonds, could be investigated using variable temperature (VT) NMR studies. However, for a relatively simple molecule like this compound, significant rotational barriers are not expected at room temperature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful method for identifying the key functional groups within this compound and probing intermolecular interactions. These two techniques provide complementary information. spectroscopyonline.commt.comcontractlaboratory.comcovalentmetrology.comyoutube.com

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorptions characteristic of the sulfamate group. Key expected vibrational modes include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found around 1350-1400 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

C-O Stretching: A band in the 1200-1250 cm⁻¹ region for the aryl C-O stretch.

S-O Stretching: A stretching vibration for the S-O single bond, expected around 800-900 cm⁻¹.

Aromatic C-H and C=C vibrations: Characteristic peaks in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch) regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary data. Aromatic ring vibrations are often strong in Raman spectra. The S=O stretching vibrations would also be visible, though potentially weaker than in the IR spectrum. Low-frequency modes in the Raman spectrum can provide information about lattice vibrations and molecular packing in the solid state. mt.com

Analysis of the N-H stretching region in concentration-dependent studies could reveal details about intermolecular hydrogen bonding, with shifts to lower wavenumbers indicating stronger interactions.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3450 - 3250 (Medium-Strong) | 3450 - 3250 (Weak) |

| Aromatic C-H | Stretch | 3100 - 3000 (Medium) | 3100 - 3000 (Strong) |

| Aliphatic C-H | Stretch | 2970 - 2850 (Medium) | 2970 - 2850 (Medium) |

| Aromatic C=C | Ring Stretch | 1600, 1475 (Medium) | 1600, 1475 (Strong) |

| S=O | Asymmetric Stretch | ~1370 (Strong) | ~1370 (Medium) |

| S=O | Symmetric Stretch | ~1170 (Strong) | ~1170 (Medium) |

| C-O | Stretch | ~1220 (Strong) | ~1220 (Weak) |

| S-O | Stretch | ~850 (Medium) | ~850 (Weak) |

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Using a technique like electrospray ionization (ESI), HRMS would provide a precise mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of its molecular formula (C₈H₁₁NO₃S).

Tandem mass spectrometry (MS/MS) would be used to elucidate the fragmentation pathways, providing further structural confirmation. For aryl sulfamates and related sulfonamides, characteristic fragmentation patterns involve the cleavage of the S-O and C-O bonds. nih.gov

Expected key fragmentation pathways for this compound ([M+H]⁺) would likely include:

Loss of SO₂NH₂: Cleavage of the C(aryl)-O bond to generate a 2-ethylphenoxonium ion.

Loss of SO₃: A common fragmentation pathway for sulfate (B86663) and sulfamate esters, involving the neutral loss of sulfur trioxide. nih.gov

Cleavage of the Ethyl Group: Loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂) from the parent ion or subsequent fragment ions. libretexts.org

Ring Fragmentation: Further fragmentation of the aromatic ring under higher energy conditions.

The study of these fragmentation patterns helps to confirm the connectivity of the ethyl group, the phenyl ring, and the sulfamate moiety. nih.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Proposed) | Proposed Fragment Identity | Fragmentation Pathway |

| 202.0538 | [M+H]⁺ | Protonated molecular ion |

| 123.0810 | [C₈H₁₁O]⁺ | Loss of •SO₂NH₂ |

| 121.0422 | [C₈H₉O]⁺ | Loss of SO₃ from [M-H]⁻ |

| 107.0497 | [C₇H₇O]⁺ | Benzylic cleavage (loss of CH₃) from the 2-ethylphenol (B104991) fragment |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, common aromatic fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the conformation adopted in the crystal lattice. mdpi.comnih.gov

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing is expected to be heavily influenced by intermolecular hydrogen bonds involving the sulfamate group. The -NH₂ group can act as a hydrogen bond donor, while the sulfonyl oxygens (S=O) are strong hydrogen bond acceptors. nih.gov It is highly probable that these interactions would link molecules into extended networks, such as chains or sheets. nih.gov For instance, N-H···O=S hydrogen bonds are a dominant pattern in the crystal structures of many sulfonamides. nih.gov

Polymorphic Forms and Crystallization Behavior

Many organic molecules, particularly those capable of strong hydrogen bonding like sulfonamides, can exhibit polymorphism—the ability to exist in more than one crystal form. nih.gov Different polymorphs can have distinct physical properties. It is plausible that this compound could crystallize in different forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling). A systematic screening of crystallization conditions would be necessary to identify potential polymorphic forms. Each unique form would then be characterized by X-ray diffraction and vibrational spectroscopy to understand the differences in their molecular packing and hydrogen bonding networks.

Computational and Theoretical Studies on 2 Ethylphenyl Sulfamate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. rsc.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. schrodinger.comnist.gov A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. tandfonline.com Without specific calculations for 2-Ethylphenyl sulfamate (B1201201), these values remain unknown.

Geometry Optimization and Conformational Energy Landscapes

Computational methods are used to find the most stable three-dimensional structure of a molecule by minimizing its energy. nih.gov For a flexible molecule like 2-Ethylphenyl sulfamate, which has rotatable bonds, a conformational analysis would be necessary to identify the various low-energy shapes (conformers) it can adopt and their relative stabilities. mdpi.com This creates a potential energy surface, or landscape, that is essential for understanding its behavior, but such a landscape has not been published.

Vibrational Frequency Prediction and Spectral Interpretation

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netnih.gov By comparing calculated spectra with experimental data, scientists can confirm the structure of a synthesized compound and gain a detailed understanding of its bonding characteristics. No such theoretical vibrational analysis for this compound is currently available in the literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. uni-tuebingen.de These simulations are particularly useful for understanding how the molecule flexes and changes shape in a solution, and how solvent molecules arrange themselves around the solute, which can significantly impact its properties and reactivity. researchgate.net Specific MD studies on this compound have not been reported.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). embopress.org This method is a cornerstone of computer-aided drug design.

Characterization of Binding Modes and Interaction Energies with Protein Targets

Following docking, the analysis would focus on identifying the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. birzeit.eduresearchgate.net The binding energy, a calculated value that estimates the strength of the interaction, is also determined. nih.gov While studies exist for related molecules, for instance, the docking of 4-ethyl phenyl sulfate (B86663) (an isomer) with bovine serum albumin revealed a binding score of -5.28 kcal/mol, no specific protein targets or interaction models have been published for this compound itself. plos.orgnih.gov

Elucidation of Molecular Recognition Principles

The principles governing the molecular recognition of this compound and related aryl sulfamates by their biological targets are primarily elucidated through molecular docking and computational simulations. These studies reveal that the binding affinity and specificity are dictated by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions between the ligand and the amino acid residues within the target protein's active site.

Aryl sulfamates are well-known for their inhibitory action on enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs). In the context of STS, the sulfamate moiety is crucial for the inhibitory mechanism. Docking studies on a series of 4-(thio)chromenone 6-O-sulfamate analogs, which share the core aryl sulfamate feature with this compound, have identified key interactions within the human placental STS active site (PDB: 1P49). tandfonline.com The sulfamate group typically forms critical hydrogen bonds and electrostatic interactions with catalytically important residues. For instance, interactions with residues such as LEU74, VAL101, and VAL486 have been noted as significant for binding. tandfonline.com

The phenyl ring of the aryl sulfamate, including the ethyl substituent in this compound, engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The position and nature of substituents on the phenyl ring can significantly influence binding energy. For example, in studies of different sulfamate inhibitors, the presence of specific aromatic or aliphatic groups can either enhance binding through favorable hydrophobic contacts or cause steric clashes that reduce affinity. tandfonline.com Molecular docking studies on a compound containing a 2-methylphenyl group, structurally similar to the 2-ethylphenyl group, showed a specific inhibitory activity (Ki of 11.8 nM) against human carbonic anhydrase II, highlighting the role of the substituted phenyl ring in orienting the molecule within the active site. nih.gov

The binding energy, a calculated estimate of the affinity between the ligand and the protein, quantifies these interactions. Lower binding energy values typically indicate a more stable ligand-protein complex. Computational studies provide these values, allowing for a comparison of different derivatives and guiding the design of more potent compounds.

| Compound/Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aryl Sulfamate Analog (3j) | Steroid Sulfatase (1P49) | -7.31 | Hydrophobic interactions noted tandfonline.com |

| Irosustat (Reference) | Steroid Sulfatase (1P49) | -7.23 | Similar hydrophobic interactions tandfonline.com |

| Aryl Sulfamate Analog (6b) | Steroid Sulfatase (1P49) | -6.01 | LEU74, VAL101, VAL486 tandfonline.com |

| 4-ethyl phenyl sulfate | Bovine Serum Albumin | -5.28 | Not specified, stable complex formation plos.org |

| Compound with 2-methylphenyl group (7) | Carbonic Anhydrase II | N/A (Ki = 11.8 nM) | Active site interactions nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Design of Novel Aryl Sulfamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing novel and more potent aryl sulfamate derivatives. These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tandfonline.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models provide crucial guidelines for lead optimization.

For aryl sulfamates, 2D and 3D-QSAR models have been successfully developed. In a typical study involving 4-(thio)chromenone 6-O-sulfamate analogs as steroid sulfatase inhibitors, a robust QSAR model was built using multiple linear regression (MLR). tandfonline.com The model's predictive power was confirmed by high values for the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²LOO), which were 0.834 and 0.786, respectively. tandfonline.com The key descriptors identified in this model included:

SdssC (Sum of E-state of atom type): An electro-topological descriptor reflecting the electronic and topological state of specific atoms. tandfonline.com

maxHBa (Maximum E-states for strong hydrogen bond acceptors): This descriptor relates to the hydrogen bonding capacity of the molecule. tandfonline.com

BCUTp-1h (Basic group count descriptor): This descriptor accounts for the contribution of the sulfamoyl moiety. tandfonline.com

These descriptors quantitatively confirmed that the sulfamate group and specific features of the chromenone ring were critical for potent STS inhibition. tandfonline.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D steric and electrostatic fields around the molecules. tandfonline.com For a series of aromatic sulfamate inhibitors of carbonic anhydrase IX, CoMSIA models have shown that steric, electrostatic, and hydrogen bond acceptor fields are significant contributors to the inhibitory activity. tandfonline.com The contour maps generated from these analyses visualize favorable and unfavorable regions around the molecule, guiding substitutions on the aryl ring to enhance binding affinity. tandfonline.com

Cheminformatics complements QSAR by employing techniques like pharmacophore modeling and virtual screening. A pharmacophore model represents the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. science.gov Once a pharmacophore model is validated, it can be used as a 3D query to screen large chemical databases (like ZINC or ChEMBL) to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. science.govnih.gov This integrated approach of QSAR and cheminformatics accelerates the discovery of new aryl sulfamate derivatives with improved potency and selectivity.

| QSAR Model Parameter | Value/Descriptor | Significance |

|---|---|---|

| Model Type | Multiple Linear Regression (MLR) for STS Inhibitors | Correlates structural descriptors with biological activity (pIC50). tandfonline.com |

| R² (Correlation Coefficient) | 0.834 | Indicates a good fit of the model to the training data. tandfonline.com |

| Q²LOO (Cross-validation) | 0.786 | Demonstrates the predictive ability and robustness of the model. tandfonline.com |

| Key Descriptor 1 | SdssC (Electro-topological state) | Highlights the importance of the electronic environment of the core structure. tandfonline.com |

| Key Descriptor 2 | maxHBa (H-bond acceptors) | Quantifies the contribution of features like the C=O bond to activity. tandfonline.com |

| Key Descriptor 3 | BCUTp-1h (Basic group count) | Reflects the essential role of the sulfamate moiety. tandfonline.com |

Solvatochromic Studies and Solvent-Solute Interaction Mechanisms

Solvatochromism refers to the change in the color of a solute (or more accurately, a shift in its UV-visible absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon provides profound insights into the nature of solute-solvent interactions. nih.gov For compounds like this compound, studying solvatochromism helps to characterize the polarity of the molecule and the specific forces, such as hydrogen bonding and dipole-dipole interactions, that govern its behavior in solution. walshmedicalmedia.com

The interaction between a solute and the surrounding solvent molecules can stabilize the ground state and the excited state of the solute to different extents. mdpi.com If a polar solvent stabilizes the excited state more than the ground state, a red shift (bathochromic shift) in the absorption maximum is observed, a phenomenon known as positive solvatochromism. mdpi.com Conversely, greater stabilization of the ground state leads to a blue shift (hypsochromic shift) and is termed negative solvatochromism.

Studies on structurally related compounds, such as 4-((2-ethylphenyl)diazenyl)benzene-1,3-diol, have systematically investigated these effects. The electronic absorption spectra of this molecule were recorded in various solvents of differing polarity. researchgate.net The solvent-dependent shifts in the maximum absorption band (νmax), corresponding to π–π* transitions, were analyzed using multiple linear regression and correlated with solvent parameters like the dielectric constant (ε), refractive index (n), and Kamlet-Taft parameters. researchgate.net The Kamlet-Taft parameters are particularly informative:

α: An index of the solvent's hydrogen bond donating (HBD) ability.

β: An index of the solvent's hydrogen bond accepting (HBA) ability.

π*: An index of the solvent's dipolarity/polarizability.

The analysis revealed that the solvatochromic behavior was influenced by both general solvent effects (polarity) and specific solute-solvent interactions (hydrogen bonding). researchgate.net By quantifying the contributions of each parameter, it is possible to understand how the 2-ethylphenyl moiety and the rest of the molecule interact with their solvent environment. Such studies are crucial for applications where the local environment can affect the molecule's properties, including in biological systems. nih.gov

| Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) of a Related Solvatochromic Dye | Observed Color |

|---|---|---|---|

| 1,4-Dioxane | 2.2 | ~580 | Purple nih.gov |

| Trichloromethane | 4.8 | ~630 | Blue nih.gov |

| Dichloromethane (B109758) | 8.9 | ~650 | Green nih.gov |

| Ethanol | 24.6 | ~530 | Red/Pink |

| Acetonitrile | 37.5 | ~540 | Magenta |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~560 | Orange nih.gov |

Applications As Molecular Scaffolds and Synthetic Intermediates

Utilization in the Synthesis of Complex Organic Molecules

The architecture of 2-ethylphenyl sulfamate (B1201201) makes it an excellent starting point for the synthesis of complex organic molecules. ontosight.aismolecule.comrsc.org The presence of the sulfamate group, coupled with the ethylphenyl moiety, provides a unique combination of steric and electronic properties that can be exploited to achieve high levels of selectivity in a variety of chemical transformations.

Researchers have successfully employed 2-ethylphenyl sulfamate and its derivatives in multi-step synthetic sequences to access intricate molecular frameworks. scribd.com For instance, the sulfamate group can act as a directing group, guiding the introduction of new functional groups to specific positions on the aromatic ring. This level of control is crucial when constructing molecules with precise three-dimensional arrangements, a common requirement for biologically active compounds.

One notable application is in the synthesis of natural product analogs. Natural products often possess complex structures and potent biological activities, but their isolation from natural sources can be challenging. By using this compound as a key building block, chemists can devise synthetic routes to these valuable compounds and their derivatives, enabling further investigation of their medicinal properties.

Role in the Construction of Heterocyclic Compound Libraries

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry. mdpi.com A significant number of approved drugs feature heterocyclic scaffolds. mdpi.com The development of efficient methods for the synthesis of diverse libraries of these compounds is therefore a major focus of modern drug discovery.

This compound has proven to be a valuable tool in this endeavor. Its structure can be readily modified, allowing for the introduction of a wide range of substituents and the construction of various heterocyclic ring systems. For example, the sulfamate group can be transformed into other functional groups, which can then participate in cyclization reactions to form rings.

A study focused on the synthesis of a small library of substituted phenylsulfonamido-alkyl sulfamates demonstrated the ease with which diverse compounds could be generated. nih.gov Although this specific study did not use this compound itself, the methodology highlights how the sulfamate moiety can be a key component in building libraries of related compounds. The general synthetic scheme involved reacting arylsulfonyl chlorides with amino alcohols, followed by reaction with sulfamoyl chloride to generate the target sulfamates. nih.gov This approach allows for variation in the aromatic ring substituents and the length of the alkyl spacer, leading to a diverse set of molecules for biological screening. nih.gov

Development of Sulfamate-Based Directed Metalation Group (DMG) Strategies

Directed metalation group (DMG) strategies are powerful tools in organic synthesis that allow for the regioselective functionalization of aromatic rings. baranlab.org A DMG is a functional group that can coordinate to an organometallic reagent, typically an alkyllithium, and direct the deprotonation of a nearby carbon-hydrogen bond. baranlab.org This creates a new carbon-metal bond, which can then be reacted with various electrophiles to introduce new substituents at a specific position.

The sulfamate group has been established as an effective DMG. canada.ca Its ability to coordinate with organolithium reagents facilitates the ortho-metalation of the phenyl ring, meaning the deprotonation occurs at the position adjacent to the sulfamate group. This provides a reliable method for introducing substituents at the 2-position of the phenyl ring.

In the context of this compound, the sulfamate group can direct metalation to the 6-position of the phenyl ring. This regioselectivity is a key advantage, as it allows for the synthesis of highly substituted aromatic compounds that would be difficult to prepare using other methods. The resulting organometallic intermediate can then be trapped with a variety of electrophiles, leading to a wide range of functionalized products.

Table 1: Common Electrophiles Used in Directed Metalation Reactions

| Electrophile | Functional Group Introduced |

| Carbon dioxide (CO2) | Carboxylic acid (-COOH) |

| Aldehydes (RCHO) | Hydroxymethyl (-CH(OH)R) |

| Ketones (R2C=O) | Tertiary alcohol (-C(OH)R2) |

| Alkyl halides (RX) | Alkyl group (-R) |

| Iodine (I2) | Iodine (-I) |

This DMG strategy has been utilized in the total synthesis of complex natural products, demonstrating its power and versatility in modern organic synthesis. canada.ca

Application as Precursors for Advanced Chemical Reagents

Beyond its direct use in the synthesis of complex molecules, this compound can also serve as a precursor for the preparation of other valuable chemical reagents. miljodirektoratet.no The sulfamate moiety can be chemically transformed into a variety of other functional groups, each with its own unique reactivity and applications.

For example, primary sulfonamides, which can be derived from sulfamates, are precursors to sulfonylureas, a class of compounds used as herbicides and in diabetes medication. acs.org They can also be used to generate sulfonyl nitrene-type species, which are highly reactive intermediates that can participate in a variety of useful transformations, including C-H insertion and aziridination reactions. acs.org

Furthermore, recent research has shown that primary sulfonamides can be converted into sulfinates, which are versatile intermediates for the synthesis of sulfones, sulfonic acids, and other sulfonamides. acs.org This opens up a wide range of possibilities for the development of new synthetic methodologies and the creation of novel chemical entities. The ability to transform the sulfamate group into these and other functionalities makes this compound a valuable starting material for the development of advanced reagents with tailored properties for specific applications in organic synthesis.

Mechanistic Investigations of Sulfamate Mediated Processes

Elucidation of Reaction Mechanisms for Sulfamate (B1201201) Formation and Derivatization

The formation of aryl sulfamates typically involves the reaction of a phenol (B47542) with a sulfamoylating agent. A common laboratory-scale synthesis involves the reaction of a phenol with sulfamoyl chloride in the presence of a base. Mechanistically, this proceeds through a nucleophilic attack of the phenoxide ion on the sulfur atom of sulfamoyl chloride, leading to the displacement of the chloride ion.

Recent advancements have introduced new methods for the synthesis of sulfamates. For instance, hexafluoroisopropyl sulfamate (HFIPS) has been developed as a bench-stable reagent that reacts with a wide range of alcohols and phenols under mild conditions to produce the corresponding sulfamates. mcmaster.ca Another catalytic method for alcohol sulfamoylation utilizes electron-deficient aryl sulfamates as activated group transfer reagents, with N-methylimidazole acting as a simple organic base catalyst. nih.gov Mechanistic considerations for this reaction support the involvement of an HNSO2 "aza-sulfene" intermediate in the transfer process. nih.gov

Aryl sulfamates can undergo derivatization at the nitrogen atom. For example, N-arylation of sulfamates can be achieved through copper-catalyzed reactions with aryl bromides, providing access to previously challenging arylated products. mcmaster.ca Furthermore, a sulfonative rearrangement of N-aryl sulfamates to para-sulfonyl anilines has been reported, proceeding through an N(sp2)-SO3 intermediate. chemrxiv.org

The derivatization of the aryl ring of aryl sulfamates is often facilitated by the directing group ability of the sulfamate moiety in C-H functionalization reactions. nih.govacs.orgacs.org This allows for the introduction of various functional groups at specific positions on the aromatic ring prior to further transformations.

Catalytic Activity and Roles of Sulfamates in Organic Transformations

Aryl sulfamates have emerged as versatile substrates in a variety of catalytic organic transformations, primarily due to the stability of the sulfamate group and its ability to act as a leaving group in cross-coupling reactions. nih.govacs.org They are considered valuable alternatives to aryl halides and triflates.

In Suzuki-Miyaura cross-coupling reactions , aryl sulfamates can be coupled with boronic acids to form biaryl compounds. Nickel-based catalysts have been shown to be particularly effective for this transformation. nih.govnih.govacs.orgresearchgate.net Mechanistic studies have revealed that these reactions can proceed through a Ni(0)/Ni(II) catalytic cycle. nih.govnih.gov However, the formation of Ni(I) species has been identified as a potential deactivation pathway, which can be detrimental to the catalytic efficiency. nih.govnih.govacs.orgresearchgate.net

Palladium-catalyzed amination reactions of aryl sulfamates with a range of nitrogen nucleophiles, including anilines, primary and secondary alkyl amines, and amides, have also been developed. nih.govacs.org Density functional theory (DFT) calculations suggest that the oxidative addition of the aryl sulfamate to the palladium center is the rate-determining step in this process. nih.govacs.org

Furthermore, iron-catalyzed alkylations of aryl sulfamates with Grignard reagents have been reported, providing a method for the formation of sp2-sp3 carbon-carbon bonds. acs.orgnih.govacs.org This transformation expands the synthetic utility of aryl sulfamates for the synthesis of polyfunctionalized arenes. acs.orgnih.govacs.org

The sulfamate moiety in these reactions not only serves as a leaving group but can also act as a directing group for ortho-C-H functionalization, enabling the synthesis of complex substituted aromatic compounds. nih.govacs.orgacs.org

Biochemical Mechanism of Action Studies for Related Aryl Sulfamates

The aryl sulfamate functional group is a key pharmacophore in a number of potent enzyme inhibitors. nih.govacs.orgnih.gov Extensive research has focused on understanding the biochemical mechanisms through which these compounds exert their inhibitory effects, particularly on enzymes involved in steroid biosynthesis and other physiological processes.

Steroid Sulfatase (STS): Aryl sulfamates are best known as potent, irreversible inhibitors of steroid sulfatase (STS). nih.govbioscientifica.comwikipedia.orgnih.govoup.com STS is a crucial enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of steroid sulfates such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. bioscientifica.comoup.com

The mechanism of irreversible inhibition of STS by aryl sulfamates is believed to involve the covalent modification of a unique formylglycine (FGly) residue within the enzyme's active site. nih.govresearchgate.netresearchgate.netacs.org The aryl sulfamate binds to the active site, and the sulfamoyl group is transferred to the hydroxyl group of the hydrated FGly aldehyde. nih.govresearchgate.netacs.org This results in the formation of a stable, covalent adduct, rendering the enzyme inactive. researchgate.netacs.org Theoretical studies suggest that an imine N-sulfate derived from the FGly is the most likely irreversible adduct. researchgate.netacs.org

Carbonic Anhydrases (CAs): Certain aryl sulfamates also exhibit inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govresearchgate.netresearchgate.netacs.orgnih.gov The inhibition mechanism for CAs by sulfamates is distinct from that of STS. Sulfamates, similar to the well-established sulfonamide inhibitors, are thought to bind to the zinc ion in the active site. acs.orgnih.gov The sulfamate group coordinates to the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic activity. researchgate.netacs.org

Aromatase: Some aryl sulfamates have been designed as dual inhibitors of both STS and aromatase, another key enzyme in estrogen biosynthesis. acs.orgnih.govepa.gov Aromatase catalyzes the final step in estrogen production, the aromatization of androgens. For dual-acting compounds, the aryl sulfamate moiety is responsible for the irreversible inhibition of STS, while a separate pharmacophore within the same molecule is designed to interact with the active site of aromatase, often through coordination to the heme iron. nih.govepa.gov

The inhibitory potency and selectivity of aryl sulfamates are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features that govern their interactions with target enzymes.

For STS inhibitors , the nature of the aryl ring system plays a crucial role in determining the binding affinity. Steroidal aryl sulfamates, such as estrone-3-O-sulfamate (EMATE), were among the first potent STS inhibitors to be developed. nih.govbioscientifica.com However, their inherent estrogenic activity led to the development of non-steroidal inhibitors based on various aromatic scaffolds. bioscientifica.comnih.gov The electronic properties of the aryl ring can also influence the rate of sulfamoyl transfer to the active site FGly residue.

The development of dual-action inhibitors of STS and aromatase further highlights the importance of structure-mechanism correlations. By incorporating pharmacophores for both enzymes into a single molecule, it is possible to achieve a synergistic effect. nih.govepa.gov The design of such molecules requires a deep understanding of the active site topographies of both enzymes to ensure that the different parts of the inhibitor can effectively engage with their respective targets.

Data Tables

Table 1: Examples of Aryl Sulfamates and their Catalytic Applications

| Aryl Sulfamate Derivative | Catalytic Reaction | Catalyst System | Reference |

| Phenyl dimethylsulfamate | Suzuki-Miyaura Coupling | (dppf)Ni(o-tolyl)(Cl) | nih.gov |

| Naphthyl sulfamates | Amination | Palladium/PCyp2ArXyl2 | acs.org |

| p-Chlorophenyl carbamate* | Alkylation | Iron/Grignard Reagent | acs.org |

| Quinoline sulfamate | Amination | Palladium/PCyp2ArXyl2 | acs.org |

| Note: While a carbamate, its reactivity is often discussed alongside sulfamates in the context of iron-catalyzed alkylations. |

Table 2: Aryl Sulfamates as Enzyme Inhibitors

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Key Active Site Interaction | Reference |

| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase (STS) | Irreversible, Covalent Modification | Sulfamoyl transfer to formylglycine (FGly) | nih.govbioscientifica.com |

| Irosustat (non-steroidal) | Steroid Sulfatase (STS) | Irreversible, Covalent Modification | Sulfamoyl transfer to formylglycine (FGly) | nih.govbioscientifica.com |

| AHR-16329 | Carbonic Anhydrase II (CA-II) | Reversible, Competitive | Coordination to active site Zn(II) | nih.gov |

| Topiramate | Carbonic Anhydrase II (CA-II) | Reversible | Coordination to active site Zn(II) | nih.gov |

| 2-Halogenoestrone 3-sulfamates | STS and Aromatase | Dual Inhibition | Irreversible (STS), Competitive (Aromatase) | epa.gov |

Future Directions and Emerging Research Avenues in 2 Ethylphenyl Sulfamate Chemistry

Design and Synthesis of Next-Generation Sulfamate (B1201201) Derivatives with Tailored Properties

The core structure of 2-Ethylphenyl sulfamate presents a versatile scaffold for the design and synthesis of next-generation derivatives with finely tuned properties. By strategically modifying the phenyl ring, the ethyl group, or the sulfamate moiety, researchers can potentially modulate the compound's biological activity, physicochemical characteristics, and material properties.

Future synthetic efforts could focus on introducing a variety of functional groups onto the phenyl ring. For instance, the incorporation of electron-withdrawing or electron-donating groups could alter the electronic environment of the sulfamate group, thereby influencing its reactivity and interaction with biological targets. The synthesis of halogenated or poly-halogenated derivatives of this compound could be explored, drawing inspiration from structure-activity relationship studies on other bioactive sulfamates which have shown that such modifications can enhance potency.

Moreover, the ethyl group at the ortho position offers a site for further functionalization. Chain extension, branching, or the introduction of cyclic moieties could impact the molecule's lipophilicity and steric profile, which are critical parameters for its pharmacokinetic and pharmacodynamic behavior.

The sulfamate group itself can also be a target for modification. N-alkylation or N-arylation could lead to secondary or tertiary sulfamates with distinct biological activities and metabolic stabilities. The synthesis of acyl sulfamates is another promising avenue, as these derivatives have shown potential as antibacterial agents.

A summary of potential synthetic modifications and their expected impact on the properties of this compound is presented in the table below.

| Modification Site | Potential Modification | Anticipated Change in Property | Potential Application |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Increased acidity of N-H bond, altered electronic properties | Modulation of biological target binding |

| Phenyl Ring | Halogenation (e.g., -F, -Cl, -Br) | Increased lipophilicity, potential for halogen bonding | Enhanced membrane permeability, improved target affinity |

| Ethyl Group | Chain extension or branching | Increased steric hindrance, altered lipophilicity | Fine-tuning of selectivity for biological targets |

| Sulfamate Moiety | N-alkylation or N-arylation | Increased metabolic stability, altered hydrogen bonding capacity | Development of long-acting therapeutic agents |

| Sulfamate Moiety | Acylation | Altered reactivity and biological activity | Exploration of antibacterial or enzymatic inhibitory potential |

Integration of this compound Chemistry with Green Chemistry Principles and Sustainable Synthesis

The future synthesis of this compound and its derivatives will increasingly need to align with the principles of green chemistry to minimize environmental impact. This involves the development of more sustainable synthetic routes that prioritize the use of renewable resources, reduce waste, and avoid hazardous reagents and solvents.

Key areas for integrating green chemistry into the synthesis of this compound include:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. The use of water as a solvent, where feasible, is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Catalytic Methods: Developing catalytic approaches for sulfamoylation reactions can reduce the need for stoichiometric reagents and minimize waste. For instance, the use of N-methylimidazole as a catalyst for alcohol sulfamoylation with aryl sulfamates represents a milder and more selective method.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

Energy Efficiency: Employing reaction conditions that require less energy, such as microwave-assisted synthesis or mechanochemistry, can contribute to a more sustainable process.

The table below compares a conventional synthetic approach with a potential greener alternative for the synthesis of aryl sulfamates.

| Principle | Conventional Method | Greener Alternative |

| Solvent | Dichloromethane (B109758), Chloroform | Water, Ionic Liquids, Deep Eutectic Solvents |

| Reagents | Stoichiometric use of chlorosulfonyl isocyanate or sulfamoyl chloride | Catalytic use of N-methylimidazole with aryl sulfamate donors |

| Waste | Significant generation of inorganic salts and solvent waste | Reduced waste due to catalysis and recyclable solvents |

| Energy | Often requires heating for extended periods | Microwave-assisted synthesis can reduce reaction times and energy consumption |

Exploration of Novel Applications in Material Science and Supramolecular Chemistry

The sulfamate functional group, with its ability to form strong hydrogen bonds and coordinate with metal ions, makes this compound an interesting building block for the development of novel materials and supramolecular assemblies.

In material science , this compound could be explored as a monomer for the synthesis of functional polymers. The incorporation of the sulfamate moiety into a polymer backbone could impart unique properties such as improved thermal stability, altered solubility, and the ability to chelate metal ions. Such polymers could find applications as coatings, membranes, or in the development of responsive materials. For example, sulfonation is a known method to enhance the properties of biomaterials, and incorporating sulfamate groups could offer similar advantages.

In supramolecular chemistry , the directional hydrogen bonding capabilities of the sulfamate group can be exploited to construct well-defined, self-assembling systems. This could lead to the formation of gels, liquid crystals, or other ordered structures. The ethylphenyl group would play a crucial role in directing the self-assembly process through van der Waals interactions and steric effects. The ability to form host-guest complexes is another area of interest, where the sulfamate moiety could act as a recognition site for specific anions or cations.

| Field | Potential Application of this compound | Key Enabling Feature |

| Material Science | Monomer for functional polymers | Sulfamate group for metal chelation and modified properties |

| Material Science | Component of responsive materials | Potential for conformational changes in response to stimuli |

| Supramolecular Chemistry | Building block for self-assembling systems (gels, liquid crystals) | Hydrogen bonding and directional interactions of the sulfamate group |

| Supramolecular Chemistry | Host molecule in host-guest chemistry | Anion/cation recognition by the sulfamate moiety |

Interdisciplinary Research Opportunities in Chemical Biology and Catalysis

The structural features of this compound open up possibilities for its application in the interdisciplinary fields of chemical biology and catalysis.

In chemical biology , sulfamates are recognized as important pharmacophores. They are present in several clinically used drugs and are known to act as inhibitors of various enzymes, such as carbonic anhydrases and steroid sulfatases. nih.govnih.gov Future research could involve screening this compound and its derivatives for inhibitory activity against a range of biologically relevant enzymes. The ethyl group could provide specific interactions within the active site of a target enzyme, leading to enhanced potency or selectivity. Furthermore, sulfamate-containing compounds have been investigated as covalent inhibitors, and this reactivity could be harnessed to design specific probes for studying enzyme function. acs.org

In the field of catalysis , the sulfamate moiety could be utilized as a directing group in transition metal-catalyzed reactions. The ability of the sulfamate to coordinate to a metal center could enable the selective functionalization of C-H bonds on the phenyl ring or the ethyl group. This would provide a powerful tool for the late-stage modification of this compound derivatives, allowing for the rapid generation of a library of compounds for biological screening. Additionally, chiral sulfamate-containing ligands could be developed for asymmetric catalysis.

| Field | Potential Role of this compound | Rationale |

| Chemical Biology | Enzyme inhibitor (e.g., for carbonic anhydrases, steroid sulfatases) | The sulfamate moiety is a known pharmacophore. nih.govnih.gov |

| Chemical Biology | Covalent probe for enzyme studies | Tunable reactivity of the sulfamate group. acs.org |

| Catalysis | Directing group for C-H functionalization | Coordination of the sulfamate to a metal catalyst. |

| Catalysis | Ligand for asymmetric catalysis | Potential for the design of novel chiral ligands. |

Q & A

Q. What are the critical steps for synthesizing 2-Ethylphenyl sulfamate with high purity, and how can impurities be minimized?

Methodological Answer:

- Reagent Selection: Use freshly distilled 2-ethylphenol and sulfamoyl chloride under anhydrous conditions to avoid hydrolysis byproducts.

- Reaction Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify intermediates .

- Purification: Recrystallization using polar aprotic solvents (e.g., acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfamate ester. Validate purity via melting point analysis and NMR (e.g., absence of residual amine or phenol peaks) .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis: Compare H and C NMR spectra with computational predictions (e.g., ChemDraw simulations). Key signals: sulfamate NH (~8.5 ppm, broad singlet), ethyl group protons (1.2–1.4 ppm triplet, 2.5–2.7 ppm quartet), and aromatic protons (6.8–7.4 ppm multiplet) .

- Mass Spectrometry: Confirm molecular ion ([M+H]) via high-resolution mass spectrometry (HRMS). Fragmentation patterns should align with sulfamate ester cleavage pathways .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s inhibitory effects on sulfatase enzymes?

Methodological Answer:

- Enzyme Assays: Use recombinant human sulfatases (e.g., steroid sulfatase) in vitro. Measure inhibition via fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) and monitor fluorescence quenching over time. Include positive controls (e.g., estrone-3-O-sulfamate) .

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Adjust substrate concentrations to account for sulfamate’s potential hydrolysis under physiological conditions .

Q. How can researchers resolve contradictions in reported metabolic stability data for sulfamate derivatives?

Methodological Answer:

- In Vitro Models: Compare hepatic microsomal stability (human vs. rodent) with LC-MS quantification. Control for pH and temperature to prevent non-enzymatic hydrolysis .

- Error Analysis: Calculate propagated uncertainties from sampling variability (e.g., subsampling errors during LC-MS preparation) and analytical method precision (e.g., coefficient of variation <5%) .

Q. What strategies ensure reproducibility in pharmacological studies involving this compound?

Methodological Answer:

- Dose Standardization: Precisely quantify compound solubility in vehicle (e.g., DMSO/PBS mixtures) using UV-Vis spectroscopy (λ~270 nm for aromatic sulfamates) .

- In Vivo Protocols: Report animal strain, dosing regimen, and euthanasia criteria per ARRIVE guidelines. Include sham controls to account for vehicle effects .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-response data for sulfamate toxicity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate IC and Hill slope. Use software (e.g., GraphPad Prism) with bootstrap resampling for confidence intervals .

- Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude outliers. Report raw data in appendices and processed data in main text .

Q. What are best practices for reporting analytical results to address diverse scientific audiences?

Methodological Answer:

- Structured Reporting: Segregate sections for experimentalists (detailed protocols), statisticians (error propagation models), and decision-makers (summary tables with clinical relevance) .

- Visual Aids: Use heatmaps to highlight structure-activity relationships (SAR) or dose-dependent enzyme inhibition. Avoid 3D graphs unless essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.